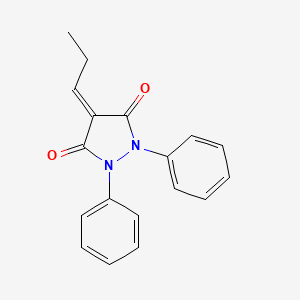
Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of an ethanethiol group, a nonylphenoxy group, and a hydrogen phosphorodithioate group. This compound is used in various industrial and scientific applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate typically involves the reaction of ethanethiol with 2-(4-nonylphenoxy)ethanol in the presence of a phosphorodithioate reagent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The process is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the final product. Quality control measures are implemented to ensure the consistency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur compounds.
Substitution: The nonylphenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted nonylphenoxy derivatives.
Applications De Recherche Scientifique
Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through covalent bonding or non-covalent interactions. The pathways involved include signal transduction, metabolic processes, and cellular regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanethiol, 2-(4-nonylphenoxy)-, 1,1’-(hydrogen phosphorodithioate)
- Bis(2-(4-nonylphenoxy)ethyl)sulfanylphosphinic acid
Uniqueness
Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant importance in various fields. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Ongoing studies continue to explore its potential and expand its uses.
Propriétés
Numéro CAS |
65045-86-5 |
|---|---|
Formule moléculaire |
C34H55O4PS2 |
Poids moléculaire |
622.9 g/mol |
Nom IUPAC |
bis[2-(4-nonylphenoxy)ethylsulfanyl]phosphinic acid |
InChI |
InChI=1S/C34H55O4PS2/c1-3-5-7-9-11-13-15-17-31-19-23-33(24-20-31)37-27-29-40-39(35,36)41-30-28-38-34-25-21-32(22-26-34)18-16-14-12-10-8-6-4-2/h19-26H,3-18,27-30H2,1-2H3,(H,35,36) |
Clé InChI |
NHVGMEYOWUEZRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OCCSP(=O)(O)SCCOC2=CC=C(C=C2)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


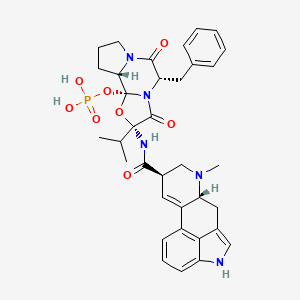

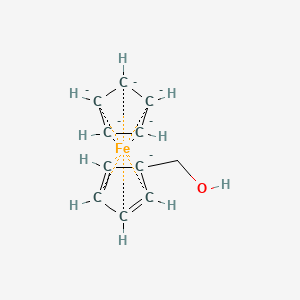

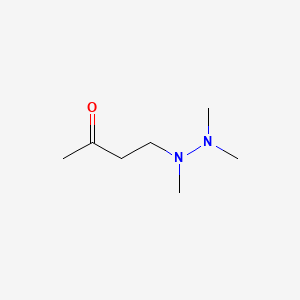
![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)

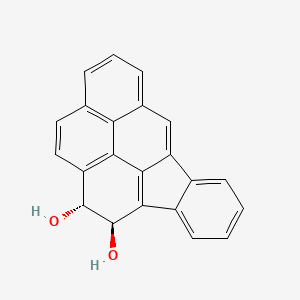
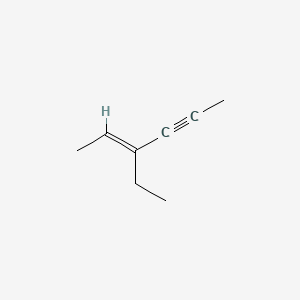
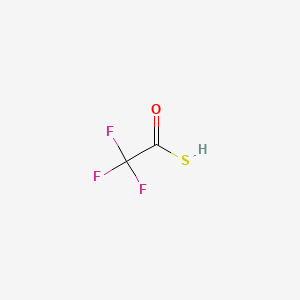
![hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13785383.png)
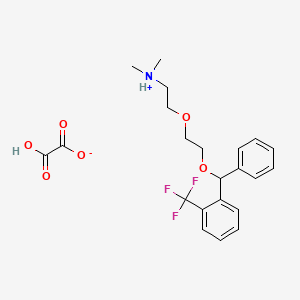
![12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid](/img/structure/B13785397.png)
